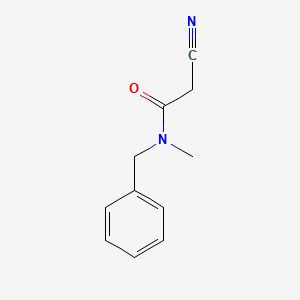
7-Ethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . It’s a type of alkaloid that can be found in the human body fluids and/or tissues .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years. The traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline is C9H11N . It’s a nitrogen-containing heterocyclic compound. The structure of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline would be similar, with an ethyl group attached at the 7th position.Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline often involve its C (1)-functionalization . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Scientific Research Applications
Synthesis and Chemical Properties
- Research on 1,2,3,4-tetrahydroisoquinoline has explored various synthetic routes and chemical properties. For example, Kashdan, Schwartz, and Rapoport (1982) report an improved synthesis method for this compound, highlighting its significance in organic chemistry (Kashdan, Schwartz, & Rapoport, 1982).
- Additionally, Hammad and Smith (2013) demonstrate the synthesis of trans/cis-3,4-Disubstituted 1,2,3,4-Tetrahydroisoquinolines, which suggests its versatile nature in synthetic applications (Hammad & Smith, 2013).
Pharmacological Potential
- Jacob, Nichols, Kohli, and Glock (1981) studied the dopamine agonist properties of derivatives of 1,2,3,4-tetrahydroisoquinoline, indicating its potential relevance in pharmacological research (Jacob, Nichols, Kohli, & Glock, 1981).
- The work by Grunewald, Dahanukar, Teoh, and Criscione (1999) on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase further underscores the compound's therapeutic potential (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Role in Natural Product Synthesis
- Heravi, Zadsirjan, and Malmir (2018) discuss the application of tetrahydroisoquinolines in the synthesis of natural products, particularly alkaloids, through the Pictet–Spengler Reaction. This highlights its importance in the total synthesis of biologically active compounds (Heravi, Zadsirjan, & Malmir, 2018).
Biological Studies and Applications
- Paál, Liljeblad, Kanerva, Forró, and Fülöp (2008) describe the kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating its relevance in biochemical studies (Paál, Liljeblad, Kanerva, Forró, & Fülöp, 2008).
Chemical Reactions and Derivatives
Stanforth (2000) explores the ring-opening reactions of N-Aryl-1,2,3,4-tetrahydroisoquinolines, leading to the synthesis of novel Isoquino[2,1-a][3,1]benzoxazine derivatives. This study adds to the understanding of the chemical behavior and potential applications of tetrahydroisoquinoline compounds (Stanforth, 2000).
Anticancer Potential
- Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the compound's significance in medical research and drug development (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
Future Directions
The future directions in the research of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . There is also a need for more environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives .
properties
IUPAC Name |
7-ethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h3-4,7,12H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBFOGGRLDRNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCNC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1017125-75-5 | |
| Record name | 7-ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3374030.png)



![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)






![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)